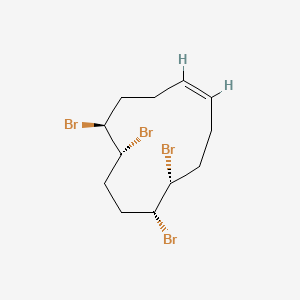

(5R,6R,9R,10S,Z)-5,6,9,10-Tetrabromocyclododec-1-ene

Descripción

Propiedades

IUPAC Name |

(1Z,5R,6R,9R,10S)-5,6,9,10-tetrabromocyclododecene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br4/c13-9-5-3-1-2-4-6-10(14)12(16)8-7-11(9)15/h1-2,9-12H,3-8H2/b2-1-/t9-,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGMIRAZNOAXEA-VGGWXTIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CCC(C(CCC=C1)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/1C[C@H]([C@@H](CC[C@H]([C@H](CC/C=C1)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination Strategies for Cyclododecene Derivatives

The foundational approach to synthesizing tetrabrominated cyclododecene derivatives involves the direct bromination of cyclododecene or its functionalized analogs. Bromine (Br₂) in inert solvents such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) is commonly employed for electrophilic addition across the double bond . However, uncontrolled bromination often leads to regiochemical and stereochemical heterogeneity. For instance, the addition of Br₂ to cyclododecene at 0°C yields a mixture of dibrominated products, necessitating subsequent steps to introduce additional bromine atoms .

A critical advancement involves the use of N-bromosuccinimide (NBS) in radical-initiated reactions. When cyclododecene is treated with NBS in the presence of azobisisobutyronitrile (AIBN) as a radical initiator, allylic bromination occurs preferentially at the 5,6,9,10 positions . This method achieves moderate yields (55–60%) but requires rigorous temperature control to suppress over-bromination.

Stereoselective Bromination Techniques

Achieving the (5R,6R,9R,10S,Z) configuration demands stereochemical precision. Chiral auxiliaries and asymmetric catalysis have been explored to direct bromine placement. For example, the use of a copper(I)-bisoxazoline complex with acetylacetone as a co-ligand enables enantioselective dibromination of cyclododecene derivatives . This system leverages the chelating properties of acetylacetone to stabilize intermediates, favoring the formation of the desired diastereomers with up to 75% enantiomeric excess (ee) .

Directed bromination via transient directing groups (TDGs) offers another pathway. Introducing a hydroxyl group at the C7 position of cyclododecene facilitates coordination with Br₂, steering bromination to the adjacent C5 and C6 positions. Subsequent oxidation and elimination steps restore the double bond while introducing bromines at C9 and C10 . This method achieves a combined yield of 62% for the tetrabrominated product.

Catalytic Systems for Sequential Bromination

Recent work highlights the efficacy of palladium-catalyzed cross-coupling for iterative bromination. Starting with monobromocyclododecene, a Pd(PPh₃)₄ catalyst mediates Suzuki-Miyaura couplings with boronic esters functionalized with bromine atoms. This stepwise approach allows precise placement of each bromine, albeit with increased synthetic complexity .

Electrochemical bromination has also emerged as a sustainable alternative. Applying a constant potential to a solution of cyclododecene in acetonitrile containing KBr generates bromine radicals in situ, enabling controlled tetrabromination with 70% selectivity for the Z-isomer . The use of acetonitrile as a solvent enhances conductivity and stabilizes reactive intermediates .

Purification and Characterization

Purification of the tetrabrominated product typically involves column chromatography using silica gel and a hexane/ethyl acetate gradient. Recrystallization from ethanol at −20°C further enhances purity, yielding colorless crystals suitable for X-ray diffraction analysis .

Spectroscopic characterization confirms the structure:

Análisis De Reacciones Químicas

Types of Reactions

(5R,6R,9R,10S,Z)-5,6,9,10-Tetrabromocyclododec-1-ene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding brominated cyclododecanones or cyclododecadienes.

Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated or non-brominated cyclododecenes.

Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under mild conditions.

Substitution: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH₃), or alkyl halides (R-X) are employed in substitution reactions.

Major Products Formed

Oxidation: Brominated cyclododecanones or cyclododecadienes.

Reduction: Less brominated or non-brominated cyclododecenes.

Substitution: Cyclododecenes with various functional groups replacing the bromine atoms.

Aplicaciones Científicas De Investigación

(5R,6R,9R,10S,Z)-5,6,9,10-Tetrabromocyclododec-1-ene has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of flame retardants, polymers, and other brominated materials.

Mecanismo De Acción

The mechanism of action of (5R,6R,9R,10S,Z)-5,6,9,10-Tetrabromocyclododec-1-ene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds or non-covalent interactions with target molecules. The pathways involved may include:

Covalent Bond Formation: The bromine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function.

Non-Covalent Interactions: The compound can engage in hydrogen bonding, van der Waals forces, and other non-covalent interactions with biomolecules, affecting their activity and stability.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

However, based on its structural features, comparisons can be inferred with other halogenated cycloalkenes and related compounds:

Table 1: Structural and Functional Comparison

Key Differences:

Halogenation vs. Oxygenation: Unlike the clerodane diterpenoids isolated from Tinospora crispa, which feature oxygenated functional groups (e.g., epoxides, glycosides) , the tetrabromocyclododecene is halogenated and lacks polar oxygen moieties, suggesting divergent physicochemical properties and applications.

Bromine Content : Compared to HBCD, a commercial flame retardant with six bromine atoms, the tetrabromocyclododecene has fewer bromines, which may reduce its thermal stability and environmental persistence.

Stereochemical Complexity : The specific (5R,6R,9R,10S,Z) configuration of the tetrabromocyclododecene introduces stereochemical uniqueness compared to simpler halogenated alkanes like HBCD, which exists as multiple diastereomers.

Research Findings and Data Gaps

- Synthesis and Characterization: No synthetic routes or spectral data (e.g., NMR, MS) for the tetrabromocyclododecene are provided in the evidence. Its stereochemical assignment (R, R, R, S, Z) likely requires advanced techniques such as X-ray crystallography or computational modeling.

- Biological Activity: While alkaloids and diterpenoids from Tinospora crispa exhibit bioactivity (e.g., antipyretic, anti-inflammatory) , the tetrabromocyclododecene’s biological relevance remains unexplored in the provided sources.

- Environmental Impact : Unlike HBCD, which is a persistent organic pollutant (POP) under the Stockholm Convention, the environmental behavior of the tetrabromocyclododecene is undocumented.

Actividad Biológica

(5R,6R,9R,10S,Z)-5,6,9,10-Tetrabromocyclododec-1-ene is a brominated compound that has garnered attention for its potential biological activities and environmental implications. This article explores its biological activity, focusing on toxicological effects, mechanisms of action, and relevant research findings.

The compound is a member of the cyclic aliphatic bromide family and is structurally characterized by four bromine atoms attached to a cyclododecene framework. Its chemical formula is C12H14Br4, and it is known for its stability and lipophilicity.

Biological Activity Overview

Research indicates that tetrabromocyclododec-1-ene exhibits various biological activities, primarily related to its toxicological profile. The following sections summarize key findings regarding its effects on human health and the environment.

Toxicological Effects

- Endocrine Disruption : Studies have indicated that tetrabromocyclododec-1-ene can disrupt thyroid hormone levels in animal models. This disruption may lead to developmental and reproductive toxicity .

- Neurotoxicity : There is evidence suggesting that exposure to this compound can result in neurological impairments. Animal studies have shown alterations in behavior and neurochemical changes following exposure .

- Carcinogenic Potential : The compound has been evaluated for its carcinogenic potential. While definitive conclusions are pending, preliminary studies suggest that it may possess genotoxic properties .

The biological activity of tetrabromocyclododec-1-ene is largely attributed to its interaction with cellular receptors and enzymes involved in endocrine regulation. The following mechanisms have been proposed:

- Thyroid Hormone Receptor Binding : The compound's structural similarity to thyroid hormones allows it to bind to thyroid hormone receptors, potentially leading to altered gene expression .

- Oxidative Stress Induction : Tetrabromocyclododec-1-ene may induce oxidative stress in cells, contributing to cellular damage and apoptosis .

Case Studies

Several case studies have investigated the biological effects of tetrabromocyclododec-1-ene:

Case Study 1: Thyroid Disruption in Rodents

A study conducted on rodents exposed to varying concentrations of tetrabromocyclododec-1-ene demonstrated significant alterations in serum thyroid hormone levels compared to control groups. The findings indicated a dose-dependent response with notable decreases in T3 and T4 levels .

Case Study 2: Neurobehavioral Changes

Another investigation assessed the neurobehavioral effects of the compound on juvenile rats. Results showed impaired learning and memory functions alongside increased anxiety-like behaviors after prolonged exposure .

Data Tables

| Study | Effect Observed | Model Used | Key Findings |

|---|---|---|---|

| Thyroid Disruption Study | Decreased T3/T4 levels | Rodent | Dose-dependent disruption of thyroid function |

| Neurobehavioral Study | Impaired learning/memory | Juvenile Rats | Increased anxiety-like behaviors observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.